1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine
Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a useful research compound. Its molecular formula is C11H11F3N2O2 and its molecular weight is 260.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets .
Mode of Action
The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine is a synthetic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a phenyl group with both nitro and trifluoromethyl substituents. This compound is part of a broader class of pyrrolidine derivatives that have demonstrated significant biological activities, making them valuable in pharmaceutical applications.
Molecular Structure
The molecular formula for this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrrolidine derivatives indicates that variations in substituents significantly affect their biological activities. For example, the introduction of different halogens or functional groups can alter receptor binding affinities and metabolic pathways .
Compound Name | Biological Activity | IC50 Values |
---|---|---|
This compound | Potential anticancer | TBD |
1-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine | Antitumor activity | TBD |
1-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrolidine | Antimicrobial | TBD |
Case Study: Antitumor Activity
In a study focusing on pyrrolidine derivatives, researchers synthesized several analogs of this compound to evaluate their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications led to enhanced potency against specific tumor types, particularly in breast and colon cancer models. The most promising derivatives exhibited IC50 values below 10 µM, indicating significant antitumor potential .
Case Study: Inhibition of Enzymatic Activity
Another study investigated the inhibitory effects of related compounds on key enzymes involved in cancer progression. The findings revealed that certain pyrrolidine derivatives could effectively inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer cell proliferation .
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-3-4-9(10(7-8)16(17)18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZHRWBRICNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379679 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40832-82-4 | |
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40832-82-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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